2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure. For example, the presence of polar functional groups can increase a compound’s solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Applications
1,2,4-Triazole derivatives demonstrate significant antimicrobial and antifungal activities. These compounds have been explored for their potential in combating various microbial and fungal pathogens. The search for new compounds among 3-aryl-5-mercapto-1,2,4-triazoles has highlighted their efficacy against specific bacteria such as Staphylococcus aureus and fungi like Candida albicans. The focus on these derivatives stems from their potential to address drug-resistant strains and provide new therapeutic options (M. V. Ohloblina, 2022).
Anti-inflammatory and Analgesic Properties
The exploration of 1,2,4-triazole derivatives has also extended into their anti-inflammatory and analgesic effects. These compounds have been evaluated for their potential to alleviate pain and reduce inflammation, making them candidates for treating conditions such as arthritis and other inflammatory diseases. This research direction reflects the continuous need for more effective and safer anti-inflammatory agents (M. V. Ohloblina, 2022).
Broad Spectrum of Biological Activities
The broad range of biological activities exhibited by 1,2,4-triazole derivatives underlines the versatility of these compounds in scientific research. Their applications span from pharmaceuticals to agriculture, highlighting their significance in developing new drugs and other chemical agents. This versatility is attributed to the structural diversity of 1,2,4-triazole derivatives, which allows for various chemical modifications to enhance their biological activities and specificity (M. V. Ohloblina, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-7-5-6-10-16(14)21-18(26)13-27-19-12-11-17-22-23-20(25(17)24-19)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSOBUQTAHHICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide |
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